molecular formula C13H9Cl2N3O2S B2565460 N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-66-5

N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2565460
CAS No.: 532965-66-5
M. Wt: 342.19
InChI Key: JTMAKBZHLIQICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a bicyclic system combining thiazole and pyrimidine rings, with a carboxamide group at position 6 and a 2,4-dichlorophenyl substituent on the nitrogen atom. The 2,4-dichlorophenyl group introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions. Such methods often employ polar solvents (e.g., DMF, acetic acid) and catalysts like sodium acetate.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAKBZHLIQICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolo-pyrimidine family, characterized by a thiazole ring fused with a pyrimidine structure. Its molecular formula is C12H8Cl2N4O2S, and it exhibits notable physicochemical properties conducive to biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties through various mechanisms:

  • Inhibition of Tubulin Polymerization : Certain thiazole derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This mechanism is critical for cancer cell proliferation and survival .
  • Apoptosis Induction : Thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Studies have demonstrated that thiazole derivatives exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium. The presence of electron-withdrawing groups like chlorine enhances this activity .
  • Antifungal Properties : Certain derivatives show efficacy against drug-resistant fungal strains, particularly Candida species. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance antifungal potency .

Cytotoxicity Assays

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver)25.0Induction of apoptosis
MCF7 (breast)30.0Inhibition of tubulin polymerization
A549 (lung)35.0Caspase activation

These results indicate a promising anticancer profile with potential for further development as a therapeutic agent.

Case Studies

  • Breast Cancer Model : In a study involving MCF7 cells treated with the compound, significant reductions in cell viability were observed after 48 hours, correlating with increased levels of apoptotic markers such as cleaved caspase-3 .
  • Antibacterial Efficacy : A recent investigation reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low µg/mL range against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name/Structure Substituents Biological Activity Physical Properties Reference
Target Compound N-(2,4-dichlorophenyl) Not reported Not available -
5-oxo-N-(2-(trifluoromethyl)phenyl) derivative N-(2-trifluoromethylphenyl) Unknown (PubChem entry) Unknown
5-(4-Methoxyphenyl)-7-methyl derivative 4-Methoxyphenyl, methyl Not reported Synonyms listed (e.g., AC1MEI5J)
Compound 9e (Mannich base) Morpholinomethyl, 2-chlorophenyl Antimicrobial (broad-spectrum) Synthesized (78% yield)
Ethyl ester with trimethoxybenzylidene Trimethoxybenzylidene, ester Not reported mp 427–428 K, crystal structure

Research Findings

Antimicrobial Activity: Functionalization with heterocyclic amines (e.g., morpholinomethyl) enhances activity, as seen in . The target compound’s dichlorophenyl group may similarly improve interactions with microbial targets.

Crystallographic Insights : Substituents like trimethoxybenzylidene induce conformational distortions (flattened boat) and hydrogen-bonded networks, impacting solubility and stability.

Synthetic Flexibility : POCl₃-mediated reactions () and Mannich base formations () provide versatile routes for diversifying carboxamide and side-chain substituents.

Notes

  • Contradictions/Limitations : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the evidence. Conclusions are inferred from structural analogs.
  • Assumptions : The 2,4-dichlorophenyl group is presumed to enhance lipophilicity and metabolic resistance compared to methoxy or trifluoromethyl analogs.
  • Future Directions : Experimental validation of the target compound’s antimicrobial activity, solubility, and crystal structure is recommended.

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentExampleConditionsYield
Amine2,4-dichloroanilineReflux in DMF, 8h, 100°C70–80%
Cyclization AgentChloroacetic acidAcetic acid, NaOAc, 10h reflux75–85%

Basic: Which spectroscopic and crystallographic techniques confirm its structure?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6) identify protons and carbons in the thiazolo-pyrimidine core and dichlorophenyl substituent. Key signals:
    • Thiazole C-H: δ 7.8–8.2 ppm (1H, singlet).
    • Dichlorophenyl protons: δ 7.4–7.6 ppm (2H, doublet) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (80–85° between thiazole and phenyl planes) . Use SHELX software for refinement .

Advanced: How can DFT calculations optimize synthesis or predict bioactivity?

Answer:

  • Geometry Optimization : B3LYP/6-31G(d) basis sets validate the compound’s planar conformation and electron density distribution. Calculated HOMO-LUMO gaps (~4.2 eV) correlate with stability .
  • Reactivity Prediction : Fukui indices identify nucleophilic sites (e.g., carbonyl oxygen) for electrophilic substitution .

Advanced: How to address contradictions in reported biological activities (e.g., IC50 variability)?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.
  • SAR Analysis : Compare substituent effects; e.g., dichlorophenyl vs. nitrophenyl derivatives show varying cytotoxicity due to electron-withdrawing effects .
  • Meta-Analysis : Cross-reference IC50 values (e.g., 2–15 µM range) with logP and solubility data to identify outliers .

Advanced: What strategies enhance bioactivity via structural modifications?

Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to improve DNA intercalation .
  • Side Chain Functionalization : Replace the carboxamide with sulfonamide to enhance solubility and target binding .
  • Hybrid Derivatives : Fuse with triazole rings to exploit dual mechanisms (e.g., kinase inhibition + apoptosis induction) .

Basic: What challenges arise in achieving >95% purity?

Answer:

  • Byproduct Formation : Minimize unreacted aniline via column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Crystallization Control : Slow evaporation from ethyl acetate/ethanol reduces solvent inclusion .

Advanced: How does X-ray crystallography resolve conformational ambiguities?

Answer:

  • Puckering Analysis : Identifies boat/flattened-boat conformations in the thiazolo-pyrimidine core (deviation: 0.2–0.3 Å from plane) .
  • Hydrogen Bonding : C–H···O interactions stabilize crystal packing (distance: 2.8–3.2 Å) .

Basic: Which in vitro assays evaluate anticancer potential?

Answer:

  • MTT Assay : Test cytotoxicity against HeLa or A549 cells (48h exposure, IC50 calculation) .
  • Apoptosis Markers : Measure caspase-3 activation via fluorometric assays .

Advanced: How to design derivatives for SAR studies?

Answer:

  • Substituent Libraries : Synthesize analogs with halogens (-Cl, -F), alkyl groups (-CH3), or heteroaromatics (pyridine) .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity .

Advanced: What intermolecular forces dictate crystallization behavior?

Answer:

  • π-π Stacking : Between phenyl and thiazole rings (distance: 3.5–4.0 Å).
  • Van der Waals Interactions : Govern packing efficiency in orthorhombic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.